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Compound of Interest

Compound Name: Bl 187004

Cat. No.: B8729569

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental data on the 11p3-hydroxysteroid
dehydrogenase-1 (113-HSD1) inhibitor, Bl 187004, and its effects on glucose metabolism. The
findings are compared with alternative 113-HSD1 inhibitors, offering a comprehensive overview
for researchers in metabolic diseases.

Introduction to Bl 187004 and the 113-HSD1
Hypothesis

Bl 187004 is an oral, selective inhibitor of 11B3-hydroxysteroid dehydrogenase type 1 (113-
HSD1). This enzyme is responsible for the conversion of inactive cortisone to active cortisol, a
glucocorticoid that can increase hepatic glucose output. The therapeutic hypothesis is that
inhibiting 11B3-HSD1 will decrease intracellular cortisol levels in key metabolic tissues like the
liver and adipose tissue, leading to improved insulin sensitivity and better glycemic control in
individuals with type 2 diabetes mellitus (T2DM).[1][2][3] Preclinical studies in diabetic mouse
models have shown that pharmacological inhibition of 113-HSD1 can lower blood glucose and
enhance hepatic insulin sensitivity.[4] However, the translation of these findings to clinical
efficacy in humans has been challenging.[3]

Clinical Trial Data on Bl 187004
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A key study evaluating Bl 187004 was a Phase Il, randomized, double-blind, placebo-
controlled trial (NCT02150824) in patients with T2DM who were overweight or obese.[1][5] The
study assessed multiple rising doses of Bl 187004 as both a monotherapy and in combination
with metformin.[1][5]

Key Findings from the Phase Il Trial

Despite demonstrating near-full target engagement and inhibition of 113-HSD1 in the liver, Bl
187004 did not produce clinically relevant improvements in glucose metabolism.[1][5][6] In fact,
at higher doses (80 mg and 240 mg), a statistically significant increase in weighted mean
plasma glucose was observed.[1][5][6] There were no significant changes in fasting plasma
glucose or parameters from a meal tolerance test.[1][5]

The compound was generally well-tolerated, with the most common drug-related adverse
events being headache, diarrhea, flushing, and dizziness.[1][5][6] A dose-dependent increase
in heart rate was also noted.[1][5][6]

The study's conclusion was that despite successful enzyme inhibition, Bl 187004 showed no
clinically relevant beneficial effects on glucose metabolism in patients with T2DM.[1][5][6]

Data Presentation: Bl 187004 vs. Placebo in T2DM

The following tables summarize the quantitative data from the Phase Il clinical trial of BI
187004.

Table 1: Effects of Bl 187004 Monotherapy on Glucose Metabolism Parameters (28-Day
Treatment)[1][5]
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Parameter

Placebo

20 mg BI
187004

80 mg BI
187004

240 mg BI
187004

Change in

Fasting Plasma

No significant

No significant

No significant

No significant

change change change change
Glucose (mg/dL)
Change in
Weighted Mean No significant No significant Significant Significant
Plasma Glucose change change Increase Increase
(mg/dL)
Meal Tolerance No clinically No clinically No clinically No clinically

Test Parameters

relevant changes

relevant changes

relevant changes

relevant changes

Change in
HbA1c (%)

Not reported as
significantly

changed

Not reported as

significantly

changed

significantly

changed

Not reported as

Not reported as
significantly

changed

Table 2: Target Engagement and Safety Profile of Bl 187004 (28-Day Treatment)[1][2][5][7]

Parameter

Observation

Liver 11B3-HSD1 Inhibition

Near-full inhibition, confirmed by decreased
urinary (5a-THF + 5B-THF)/THE ratio.

Adipose Tissue 113-HSD1 Inhibition

Median inhibition of 87.9—-99.4% after the

second dose.

Activation observed, with increased total urinary

Hypothalamic-Pituitary-Adrenal (HPA) Axis

corticosteroids.

Body Weight

No clinically relevant changes from baseline.

Common Drug-Related Adverse Events

Headache, diarrhea, flushing, dizziness.

Cardiovascular Effects

Dose-dependent increase in heart rate.

Comparison with Alternative 113-HSD1 Inhibitors
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The experience with Bl 187004 is consistent with the broader landscape of 113-HSD1 inhibitor
development, which has been marked by a disconnect between preclinical promise and clinical
efficacy. Several other selective 113-HSD1 inhibitors have been evaluated in clinical trials, with
most programs being discontinued due to insufficient glucose-lowering effects.[3]

Table 3: Comparison of Selected 113-HSD1 Inhibitors in Clinical Development

Reported Effects on
Compound . Development Status
Glucose Metabolism

No clinically relevant
improvement; significant
Bl 187004 increase in weighted mean Discontinued for T2DM
plasma glucose at higher
doses.[1][5]

Showed reduction in HbAlc, Further development not
INCB13739 fasting plasma glucose, and pursued for unknown reasons.
HOMA-IR in one trial.[4] [4]

Trialed in patients with T2DM ) )
MK-0916 ) Discontinued
and metabolic syndrome.

) ) ) Not pursued for T2DM due to
) Shown to improve insulin o )
Carbenoxolone (non-selective) o ) non-selectivity and side
sensitivity in the liver.[4]
effects.

Experimental Protocols
Phase Il Clinical Trial of Bl 187004 (NCT02150824)

o Study Design: A Phase Il, randomized, double-blind, placebo-controlled, parallel-group trial.

[1][5]

o Participants: 103 adult patients with type 2 diabetes mellitus and a body mass index of 28-40
kg/m 2.[1][5]

e |[ntervention:
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o Arm 1 (Monotherapy): Patients received either placebo or Bl 187004 at doses of 20 mg,
80 mg, or 240 mg once daily for 28 days.[1][5]

o Arm 2 (Combination Therapy): Patients received either placebo or 240 mg of Bl 187004
once daily in combination with metformin for 28 days.[1][5]

o Key Assessments:

o Pharmacodynamics: Liver 113-HSD1 inhibition was assessed by the urinary ratio of (5a-
tetrahydrocortisol + 5B-tetrahydrocortisol) to tetrahydrocortisone [(5a-THF + 53-
THF)/THE].[1][5]

o Efficacy Endpoints: Included changes in fasting plasma glucose, weighted mean plasma
glucose, and parameters from a standardized meal tolerance test.[1][5]

o Safety: Monitored through adverse event reporting, clinical laboratory tests, vital signs,
and electrocardiograms (ECGs).[1][5]

Visualizations
Signaling Pathway of 113-HSD1 Inhibition
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Screening & Enrollment

Patients with T2DM
and Overweight/Obesity

Inclusion/Exclusion Criteria Met

Randomization

(Randomization)

28-Day Treatment Period

Arm 1 (Monotherapy)
- Placebo Arm 2 (Combination)
- 20mg Bl 187004 - Placebo + Metformin

- 80mg BI 187004 - 240mg Bl 187004 + Metformin

- 240mg Bl 187004

Assessment

Safety & Tolerability
(AEs, Vitals, ECGS)

Pharmacodynamic Analysis Efficacy Analysis

(e.g., Urinary Steroid Ratio) (Glucose, MTT)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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